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cis-Bicyclo[3.3.0]octan-2-one

Cat. No.: B14892895
M. Wt: 124.18 g/mol
InChI Key: NZTVVUIIJPWANB-RNFRBKRXSA-N
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Description

cis-Bicyclo[3.3.0]octan-2-one (CAS 19915-11-8) is a valued synthetic building block in organic and medicinal chemistry. Its structure consists of two cis-fused five-membered rings, forming a rigid, strained bicyclic framework that serves as a heavily constrained aliphatic template . This compound is a versatile precursor for synthesizing more complex, functionalized bicyclo[3.3.0]octane derivatives, such as carboxylic acids, via established methods . The core bicyclo[3.3.0]octane (octahydropentalene) structure is a fundamental motif in polyquinane natural products and is highly useful for constructing conformationally ordered molecular systems . Researchers utilize this scaffold and its derivatives in the development of novel supramolecular architectures and self-assembling systems, as the rigid backbone allows for the precise spatial arrangement of functional groups . This product is intended for research applications as a chemical intermediate and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B14892895 cis-Bicyclo[3.3.0]octan-2-one

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one

InChI

InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2/t6-,7-/m1/s1

InChI Key

NZTVVUIIJPWANB-RNFRBKRXSA-N

Isomeric SMILES

C1C[C@@H]2CCC(=O)[C@@H]2C1

Canonical SMILES

C1CC2CCC(=O)C2C1

Origin of Product

United States

Synthetic Methodologies for Cis Bicyclo 3.3.0 Octan 2 One and Its Skeleton

Strategic Approaches to the cis-Bicyclo[3.3.0]octan-2-one Framework

A variety of strategies have been employed to construct the cis-bicyclo[3.3.0]octane ring system, ranging from building the rings from simpler precursors to rearranging more complex polycyclic systems.

De Novo Synthesis Routes

De novo syntheses build the bicyclic framework from acyclic or monocyclic starting materials. A notable example involves the intramolecular cyclization of cis,cis-1,5-cyclooctadiene. Treatment of cis,cis-1,5-cyclooctadiene with hypervalent iodine reagents can lead to the formation of bicyclo[3.3.0]octane-2,6-dione. acs.org Another approach starts with the same diene, which is converted to 2-(trichloromethyl)bicyclo[3.3.0]octane. orgsyn.orglookchem.com Subsequent hydrolysis of the trichloromethyl group using 85% phosphoric acid at 150°C yields exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid. orgsyn.orglookchem.com This two-step procedure is considered a convenient method for preparing this functionalized derivative from readily available starting materials. orgsyn.org

A different de novo strategy utilizes a phosphine-promoted (3+2) annulation between an allenoate and a butenolide to create a substituted oxabicyclooctanone, which serves as a precursor to the desired carbocyclic system. nih.gov

Rearrangement-Based Syntheses

Rearrangement reactions provide a powerful method for accessing the bicyclo[3.3.0]octane skeleton from other cyclic systems. One such method is the acid-catalyzed rearrangement of bicyclo[2.2.2]octene-2, which can isomerize to form bicyclo[3.2.1]octene-2. researchgate.net While not directly yielding the target skeleton, this illustrates the tendency of bicyclic systems to rearrange into more stable forms.

More direct approaches include ring-rearrangement metathesis (RRM). Norbornenyl derivatives can be subjected to RRM in the presence of an ethylene atmosphere to generate cis-fused bicyclo[3.3.0]octene derivatives with high regioselectivity. beilstein-journals.org The thermodynamic stability of the resulting product is a key driver for these transformations. beilstein-journals.org A biomimetic Schenck-ene/Hock/aldol (B89426) tandem rearrangement reaction has also been developed, which can produce the cis-bicyclo[3.3.0]octane skeleton as part of a more complex molecular scaffold. chinesechemsoc.org

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are fundamental strategies for constructing fused ring systems. The Diels-Alder condensation of ethylene and cyclohexadiene-1,3, in the presence of acidic catalysts, can lead to bicyclic systems that are precursors to the bicyclo[3.3.0]octane framework after rearrangement. researchgate.net

Intramolecular [3+2] cycloadditions represent a more direct route. For instance, the reaction of 2-arylcyclopropane-1,1-dicarboxylates with two molecules of an aromatic aldehyde, catalyzed by GaCl₃, results in the highly diastereoselective formation of 3,7-dioxabicyclo[3.3.0]octan-2-ones. researchgate.net This complex cascade process forms five stereocenters in a single step. researchgate.net A transannular SmI₂-mediated ketone-olefin cyclization of cyclooctanone derivatives has also proven to be a powerful approach for constructing bicyclo[3.3.0]octane ring systems. nih.gov

Ring Expansion Protocols for Bicyclo[3.3.0]octanones

Ring expansion reactions of smaller bicyclic systems offer a direct pathway to the bicyclo[3.3.0]octanone skeleton. The Tiffeneau-Demjanov ring expansion has been applied to bicyclo[3.2.0]-2-hepten-6-one, prepared from ketene and cyclopentadiene, to produce a mixture of bicyclo[3.3.0]-2-octen-6-one and bicyclo[3.3.0]-2-octen-7-one. researchgate.net

Another effective protocol involves the reaction of 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes with HBr in polar solvents like acetic acid. This treatment induces a ring expansion to yield 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane with high stereoselectivity. researchgate.netdoaj.org The regioselectivity of this reaction is moderate. researchgate.net Similarly, lithium iodide-mediated rearrangement of spirooxiranes derived from bicyclo[3.2.0]heptanone provides a regioselective synthesis of the bicyclo[3.3.0]octanone skeleton. ugent.be

Table 1: Selected Ring Expansion Methodologies
Starting MaterialReagents and ConditionsProduct(s)Reference
Bicyclo[3.2.0]-2-hepten-6-oneTiffeneau-Demjanov procedureBicyclo[3.3.0]-2-octen-6-one and Bicyclo[3.3.0]-2-octen-7-one researchgate.net
6-(1-methylethylidene)-bicyclo[3.2.0]heptanesHBr/HOAc in polar solvents2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane researchgate.net
Spirooxiranes of bicyclo[3.2.0]heptanoneLithium iodide, THFBicyclo[3.3.0]octanone derivatives ugent.be

Stereoselective and Enantioselective Synthesis of this compound and Derivatives

The synthesis of chiral, non-racemic bicyclo[3.3.0]octane derivatives is crucial for their application as building blocks in the total synthesis of natural products. A key strategy involves the enantioselective reaction of α-thio or α-seleno carbanions with cis-bicyclo[3.3.0]octane-3,7-dione monoethylene ketals. oup.com In the presence of chiral bis(oxazoline) ligands, these reactions proceed with high diastereoselectivity and enantioselectivity, leading to axially chiral cis-arylmethylenebicyclo[3.3.0]octanes with up to 99% ee. oup.com

Another approach focuses on the stereoselective elaboration of the bicyclic core. For example, a stereoselective Mukaiyama hydration is a key step in the synthesis of the cis-2,8-dioxabicyclo[3.3.0]octan-3-one moiety, a common fragment in rearranged spongian diterpenoids. nsf.gov Furthermore, the dihydroxylation of cis-bicyclo[3.3.0]octene intermediates has been studied extensively. Surprisingly, reactions with OsO₄ can occur with high selectivity on the more sterically hindered concave face of the molecule. nih.gov Computational studies have suggested that torsional effects are largely responsible for this unexpected stereoselectivity. nih.gov

Table 2: Enantioselective Synthesis Example
SubstrateReagent/CatalystKey FeatureProductEnantiomeric Excess (ee)Reference
cis-Bicyclo[3.3.0]octane-3,7-dione monoethylene ketalα-thio carbanion with chiral bis(oxazoline)sAsymmetric additionAxially chiral cis-arylmethylenebicyclo[3.3.0]octanesUp to 99% oup.com

Synthesis of Functionalized this compound Intermediates

The synthesis of functionalized derivatives of the this compound skeleton is essential for their use in more complex synthetic endeavors. Methods have been developed for the selective functionalization of each five-membered ring. For instance, various exo-7,8-cis-dihydroxy cis-bicyclo[3.3.0]octan-2-ol derivatives have been prepared as part of synthetic studies towards the natural product specionin (B1250876). rsc.org These diols can be converted into the corresponding dihydroxy-ketone derivatives. rsc.org

The synthesis of cis-bicyclo[3.3.0]octane-3,7-dione derivatives has also been reported. scinito.ai These diones can be prepared from reactions with stabilized phosphorus ylides and serve as versatile precursors for polyquinane-based natural products. scinito.ai An asymmetric synthesis of Corey lactone, a key prostaglandin intermediate, was achieved using an enantiomerically pure C₂-symmetric dimethyl 3,7-dihydroxy-cis-bicyclo[3.3.0]octan-2,6-diene-2,6-dicarboxylate, which was prepared via an enzymatic process. clockss.org This highlights the utility of highly functionalized bicyclo[3.3.0]octane systems as chiral building blocks. clockss.orgdeepdyve.com

Reactivity and Mechanistic Insights of Cis Bicyclo 3.3.0 Octan 2 One

Regioselective Functionalization of the cis-Bicyclo[3.3.0]octan-2-one System

The ability to selectively introduce functional groups at specific positions within the cis-bicyclo[3.3.0]octane skeleton is crucial for its application in the synthesis of complex molecules. The regioselectivity of these reactions is often governed by a combination of steric and electronic factors inherent to the bicyclic system.

Nucleophilic and Electrophilic Additions

Nucleophilic and electrophilic additions to derivatives of this compound are fundamental transformations that have been extensively studied. In the context of cis-bicyclo[3.3.0]octenone derivatives, the presence of an acetal (B89532) group at the C8 position can act as a powerful regio- and stereoselective control element. oup.com

For instance, in hydroboration-oxidation reactions, a homoallylic inductive effect from the acetal group directs the boron reagent to the C3 position, leading predominantly to an exo, 1,3-bifunctional relationship. oup.com Conversely, during oxymercuration-reduction, the acetal's endo-oxygen atom coordinates with mercury acetate, resulting in a stereoselective attack at the C4 position and yielding a product with an exo, 1,4-bifunctional relationship. oup.com

The reactivity of the conjugated double bond in cis-bicyclo[3.3.0]oct-3-ene-2,7-dione derivatives has also been explored. This system acts as a Michael acceptor, with nucleophiles like PhSeCH₂Li adding in an exo-1,4 fashion. researchgate.net This regioselectivity allows for the introduction of functionalized side chains at the endo position. researchgate.net

Oxidation and Reduction Pathways

The oxidation and reduction of the this compound system provide access to a variety of functionalized derivatives. For example, methods have been developed for the selective functionalization of each ring of cis-bicyclo[3.3.0]oct-7-en-2-ol. rsc.org This includes the preparation of various exo-7,8-cis-dihydroxy cis-bicyclo[3.3.0]octan-2-ol derivatives which can be subsequently oxidized to the corresponding 7,exo,8,exo-dihydroxy-cis-bicyclo[3.3.0]octan-2-one derivatives. rsc.orgpsu.edu

Stereoselective Transformations on cis-Bicyclo[3.3.0]octenone Derivatives

The rigid conformation of the cis-bicyclo[3.3.0]octane framework makes it an excellent substrate for studying and controlling stereoselectivity in various chemical reactions.

Dihydroxylation Stereochemistry

The dihydroxylation of cis-bicyclo[3.3.0]octene derivatives has been a subject of significant investigation, with the stereochemical outcome often being counterintuitive. nih.gov Surprisingly, the dihydroxylation of certain cis-bicyclo[3.3.0]octenone systems with osmium tetroxide occurs preferentially from the seemingly more sterically hindered concave face. nih.govescholarship.org Computational studies have revealed that torsional effects, rather than simple steric hindrance, are largely responsible for this observed stereoselectivity. nih.govescholarship.org The conformational rigidity or flexibility of the substrate plays a crucial role in determining the dominant controlling factors, which can include torsional, electrostatic, and steric effects. nih.gov

Table 1: Stereoselectivity in Dihydroxylation of cis-Bicyclo[3.3.0]octene Derivatives

SubstrateMajor Product Face of AttackKey Influencing Factor
cis-oxabicyclo[3.3.0]octenone intermediate for chromodorolide AConcaveTorsional Effects nih.govescholarship.org
cis-bicyclo[3.3.0]octenone 11Concave (4:1 selectivity)Potential directing effect of carbonyl group nih.gov

Influence of Remote Stereocenters and Control Elements (e.g., Acetal Groups) on Reaction Outcome

Remote stereocenters and functional groups can exert a profound influence on the stereochemical course of reactions involving the cis-bicyclo[3.3.0]octane nucleus. As previously mentioned, cyclic acetal groups at the C8 position can direct the stereochemical outcome of both hydroboration and oxymercuration reactions. oup.com In the case of oxymercuration, the coordination of the mercury reagent to the endo-oxygen of the acetal group leads to a highly stereoselective transformation. oup.com

The Pauson-Khand reaction, used to construct bicyclo[3.3.0]octenone skeletons, also demonstrates the influence of remote stereocenters. For example, the intramolecular Pauson-Khand reaction of optically active enynes with stereocenters derived from dimethyl L-tartrate proceeds with high diastereoselectivity, affording specific stereoisomers of the resulting bicyclo[3.3.0]octenone. psu.edu The stereochemical bias is attributed to the minimization of non-bonding interactions in the cobalt-metallocycle intermediates. psu.edu

Carbonyl Transposition Reactions of this compound

The 1,2-carbonyl transposition of this compound to its corresponding 3-one isomer is a synthetically useful transformation. oup.comoup.com An efficient, multi-step sequence has been developed to achieve this transposition. The process begins with the conversion of this compound (3) to its tosylhydrazone (4), which then undergoes a Bamford-Stevens reaction to yield an olefinic product (5). oup.com Subsequent functional group manipulations, including the formation of a bromohydrin (8) and its reduction, lead to the alcohol (9). oup.com Oxidation of this alcohol then furnishes the desired transposed ketone (10). oup.com The regio- and stereocontrolled formation of the key bromohydrin intermediate is rationalized by the attack of a hydroxide (B78521) ion on an exo-bromonium ion at the less hindered position. oup.com

Table 2: Key Intermediates in the Carbonyl Transposition of this compound

Compound NumberStructure NameRole in Transposition
3 This compoundStarting Material
4 Tosylhydrazone of 3 Intermediate for elimination
5 Olefinic productProduct of Bamford-Stevens reaction
8 Bromohydrin intermediateKey intermediate for stereocontrol
9 Alcohol intermediatePrecursor to the transposed ketone
10 cis-Bicyclo[3.3.0]octan-3-oneFinal transposed product

This carbonyl transposition has been employed as a key step in the total synthesis of natural products such as dl-hirsutic acid. oup.comoup.com

Acid- and Base-Catalyzed Reactions

The reactivity of the carbonyl group and adjacent alpha-carbons in this compound is significantly influenced by acidic and basic conditions. These catalysts facilitate reactions such as enolization, hydrolysis, and condensation, which are fundamental to the synthesis of more complex molecules.

Under basic conditions, the protons alpha to the carbonyl are susceptible to abstraction, leading to the formation of an enolate. This intermediate is a cornerstone of the ketone's reactivity. For instance, studies on related dimethyl-substituted bicyclo[3.3.0]octan-2-ones have provided insight into competitive proton abstraction and enolization processes. cdnsciencepub.com The methylation of this compound itself is a classic example of a base-catalyzed reaction proceeding through an enolate intermediate. cdnsciencepub.com Furthermore, the Bucherer–Bergs and Strecker reactions, investigated on the constitutional isomer cis-bicyclo[3.3.0]octan-3-one, demonstrate the ketone's ability to undergo condensation reactions with cyanide and carbonate or ammonia (B1221849) under basic or mixed acid/base conditions to form spiro-hydantoins and aminonitriles, respectively. researchgate.net The stereochemical outcome of these reactions is heavily dependent on the conformation of the cyclopentane (B165970) rings within the bicyclic system. researchgate.net

Acid catalysis, on the other hand, typically involves protonation of the carbonyl oxygen, which activates the ketone towards nucleophilic attack or facilitates rearrangement. While direct acid-catalyzed reactions on this compound are less specifically detailed in isolation, the formation of the bicyclo[3.3.0]octane framework often relies on acid-catalyzed cyclization and hydrolysis steps. A pertinent example is the hydrolysis of 2-(trichloromethyl)bicyclo[3.3.0]octane using 85% phosphoric acid at elevated temperatures to yield exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid, showcasing the stability of the scaffold under harsh acidic conditions. orgsyn.org Another powerful acid-catalyzed reaction involves the treatment of 1,6-dichloro-1,5-cyclooctadiene with concentrated sulfuric acid, which prompts a cyclization to form bicyclo[3.3.0]-1(5)-octen-2-one, a direct precursor that can be reduced to this compound. researchgate.net

The table below summarizes a key reaction for the synthesis of a derivative from a substituted bicyclo[3.3.0]octane, illustrating an acid-catalyzed process.

Table 1: Acid-Catalyzed Hydrolysis of a Bicyclo[3.3.0]octane Derivative

Starting Material Reagent Conditions Product Yield Reference
2-(Trichloromethyl)bicyclo[3.3.0]octane 85% Phosphoric Acid 150°C, 16 hours exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid 43–47% orgsyn.org

Rearrangement Reactions within the Bicyclo[3.3.0]octane Scaffold

The bicyclo[3.3.0]octane skeleton is not only a target of synthesis but also a participant in various skeletal rearrangements, either from other bicyclic systems or through isomerization within its own framework. These rearrangements are often driven by the release of ring strain or the formation of a more thermodynamically stable isomer.

A notable rearrangement leading to this scaffold involves the transformation of a bicyclo[3.2.1]octan-2-one. Under the influence of a base like potassium t-butoxide, 1,1-dimethylbicyclo[3.2.1]octan-2-one rearranges to the more stable 3,3-dimethylbicyclo[3.3.0]octan-2-one in good yield. cdnsciencepub.com This reaction proceeds through a β-enolate intermediate, demonstrating a fascinating pathway for ring system interconversion. cdnsciencepub.com Similarly, a novel skeletal rearrangement from a bicyclo[3.3.1]nonane framework to a highly functionalized bicyclo[3.3.0]octane system can be induced by an intramolecular Michael addition. nih.gov

Isomerization within the bicyclo[3.3.0]octane system itself is also a key feature of its chemistry. The cis-fusion of the two five-membered rings is thermodynamically more stable than the trans-fusion. This stability difference, estimated to be around 2.4 kcal/mol, serves as a driving force for isomerization. scielo.br For example, during the catalytic hydrogenation of a pentalenone derivative with a trans-fused ring system, rapid isomerization to the corresponding cis-fused bicyclo[3.3.0]octan-2-one derivative was observed. scielo.br This highlights the inherent tendency of the scaffold to adopt its most stable cis-conformation.

The table below details a significant rearrangement reaction that forms a substituted bicyclo[3.3.0]octane ring system.

Table 2: Base-Catalyzed Rearrangement to a Bicyclo[3.3.0]octane System

Starting Material Reagent/Solvent Half-life (t½) Product Key Intermediate Reference
1,1-Dimethylbicyclo[3.2.1]octan-2-one Potassium t-butoxide / t-butyl alcohol ~60 hours 3,3-Dimethylbicyclo[3.3.0]octan-2-one β-enolate cdnsciencepub.com

Structural and Stereochemical Characterization of Cis Bicyclo 3.3.0 Octan 2 One

Conformational Analysis of the Fused Bicyclo[3.3.0]octane System

The relative energies of these conformers are subtle and can be influenced by the presence and stereochemistry of substituents. For instance, in derivatives of cis-bicyclo[3.3.0]octan-3-one, the preferred conformation of the cyclopentane (B165970) rings has been shown to direct the stereochemical outcome of reactions. nih.govspectrabase.com

Table 1: Calculated Energy Differences Between cis- and trans-Fused Bicyclo[3.3.0]octanes
Computational MethodEnergy Difference (kcal/mol)Reference
HF/6-31G7.9 thieme-connect.de
MP2/6-31G7.0 thieme-connect.de
MP2/6-311G*8.1 thieme-connect.de

Advanced Spectroscopic Techniques for Stereochemical Assignment

The elucidation of the precise three-dimensional structure of cis-bicyclo[3.3.0]octan-2-one and its derivatives relies heavily on sophisticated spectroscopic methods. These techniques provide detailed information about the connectivity, configuration, and conformation of the molecule in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus.

¹H NMR spectra of cis-bicyclo[3.3.0]octane derivatives exhibit complex multiplets due to the rigid and puckered nature of the ring system, leading to a wide range of coupling constants. The interpretation of these coupling constants can sometimes be ambiguous for determining stereochemistry. nih.gov

Nuclear Overhauser Effect (NOE) studies are crucial for determining the relative stereochemistry of substituents and the conformation of the bicyclic system. NOE correlations are observed between protons that are close in space, regardless of whether they are directly bonded. For example, in 2-silabicyclo[3.3.0]octane derivatives, a strong NOE between H-1 and H-5 confirmed the cis junction of the two five-membered rings. clockss.org Further NOE correlations between other protons allowed for the definitive assignment of the relative stereochemistry of substituents. clockss.org Similarly, in the context of the synthesis of specionin (B1250876), NOE studies were used to distinguish between stereoisomers of functionalized cis-bicyclo[3.3.0]oct-2-enes.

Table 2: Representative ¹³C NMR Chemical Shift Data for cis-Bicyclo[3.3.0]octane Derivatives
CompoundC1C2C3C4C5C6C7C8C=OReference
cis-Bicyclo[3.3.0]octan-3,7-dione49.5 (d)33.8 (t)179.7 (s)38.7 (t)49.5 (d)38.7 (t)179.7 (s)33.8 (t)- oup.com
This compoundData not explicitly tabulated in a single source, but can be inferred from various spectra.~220 cdnsciencepub.com

Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light. researchgate.net It is particularly useful for determining the absolute configuration of chiral molecules in solution. The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and functional groups.

The application of VCD to bicyclic systems has proven to be a valuable tool for stereochemical assignment. For instance, VCD spectroscopy has been successfully used to determine the absolute configurations of four chiral bicyclo[3.3.0]octane derivatives: endo-bicyclo[3.3.0]octane-2,6-diol, endo-2,6-diacetoxybicyclo[3.3.0]octane, endo-bicyclo[3.3.0]octane-2,6-dione, and bicyclo[3.3.0]octa-2,6-dien-2,6-bistriflate. acs.org By comparing the experimental VCD spectra with those calculated using density functional theory (DFT), the absolute stereochemistry of each compound could be unambiguously assigned. acs.org This demonstrates the capability of VCD for molecules with multiple stereogenic centers. The technique is particularly sensitive to conformational changes, as different conformers can exhibit distinct VCD signals. clockss.org

Single-crystal X-ray crystallography provides the most definitive structural information for molecules in the solid state. Numerous derivatives of this compound have been subjected to X-ray analysis, unequivocally confirming the cis-fusion of the two five-membered rings. These studies have also revealed detailed information about bond lengths, bond angles, and the specific conformations adopted by the rings in the crystal lattice.

For example, the crystal structures of several 2-oxa-cis-bicyclo[3.3.0]octan-3-one derivatives have shown that the bicyclic system preferably adopts an endo conformation. rsc.org In some cases, intramolecular interactions, such as between an endo-oxygen substituent and the carbonyl carbon, have been observed. rsc.org X-ray analysis of a 2,4,6,8-tetraazabicyclo[3.3.0]octane derivative revealed a cis-dienvelope geometry for the fused rings. ijcce.ac.ir The structure of a dimer of 5-methyl bicyclo[3.3.0]octan-1-ol has also been established by X-ray crystallography. nih.gov

Table 3: Selected X-ray Crystallographic Data for cis-Bicyclo[3.3.0]octane Derivatives
CompoundKey Structural FeatureReference
2,4,6,8-tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octanecis-dienvelope geometry ijcce.ac.ir
A 2-oxa-cis-bicyclo[3.3.0]octan-3-one derivativePrefers endo conformation rsc.org
Dimer of 5-methyl bicyclo[3.3.0]octan-1-olConfirmed bicyclic structure nih.gov

Elucidation of Axially Chiral Architectures

Axial chirality arises from the non-planar arrangement of four groups about a chiral axis. While more commonly associated with biaryls and allenes, the concept of axial chirality can also be applied to certain substituted bicyclic systems. In the context of cis-bicyclo[3.3.0]octane, the rigid and puckered framework can lead to conformationally stable, chiral arrangements of substituents, which can be considered a form of axial chirality.

The synthesis of enantiomerically pure bicyclo[3.3.0]octane derivatives is an active area of research, often employing chiral building blocks or resolution techniques. hal.science The development of methods to synthesize axially chiral molecules is of significant interest. For instance, the diastereoselective synthesis of axially chiral xylose-derived 1,3-disubstituted alkoxyallenes has been reported. While not directly involving the bicyclo[3.3.0]octane core as the source of axial chirality, this highlights the broader interest in such chiral motifs.

The conformational chirality of heterobicyclo[3.3.0]octanes has been described, where the fixed conformation of the bicyclic system leads to a chiral structure. This conformational stability is a prerequisite for observing axial chirality. The specific arrangement of substituents on the this compound framework can create a chiral axis, and if the barrier to rotation or conformational inversion is sufficiently high, stable atropisomers may be isolated. The elucidation of such axially chiral architectures relies on a combination of the advanced spectroscopic and crystallographic techniques discussed in the preceding sections.

Computational and Theoretical Investigations of Cis Bicyclo 3.3.0 Octan 2 One

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the three-dimensional structure and electronic properties of cis-bicyclo[3.3.0]octan-2-one and related bicyclo[3.3.0]octane systems. The cis-fusion of the two five-membered rings results in a V-shaped or folded conformation. iucr.org This fundamental geometry is a key determinant of the molecule's reactivity.

Computational studies, often employing methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) with various basis sets (e.g., 6-31G, 6-311G), have been used to determine optimized geometries and locate local minima on the potential energy surface. atlantis-press.com These calculations provide precise data on bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's inherent strain and stability. For instance, computational analyses have shown that the cis configuration of the bicyclo[3.3.0]octane skeleton is significantly more stable than the trans-fused isomer by approximately 7–8 kcal/mol. thieme-connect.de This large energy difference ensures that under thermodynamic control, only cis-fused products are obtained. thieme-connect.de

The reactivity of the carbonyl group in this compound is heavily influenced by the bicyclic framework. The accessibility of the carbonyl carbon to nucleophiles is not uniform from both faces of the molecule. The convex (exo) face is generally more sterically accessible than the concave (endo) face. iucr.org Computational models can predict the preferred trajectory of an approaching nucleophile, explaining observed stereoselectivities in reactions like hydride reductions.

Computational Studies on Reaction Stereoselectivity

A significant focus of computational work on cis-bicyclo[3.3.0]octane derivatives has been to understand and predict the stereoselectivity of their reactions, particularly additions to the carbonyl group or to double bonds within the bicyclic system. nih.gov

Torsional strain, which arises from the eclipsing of bonds on adjacent atoms, plays a critical role in determining the stereochemical outcome of reactions. nih.gov Computational studies on the dihydroxylation of cis-bicyclo[3.3.0]octene derivatives have revealed that torsional effects can override steric considerations. nih.govescholarship.org In some cases, reaction occurs preferentially from the seemingly more sterically hindered concave face. nih.gov This counterintuitive result is explained by a more staggered (and thus lower energy) arrangement of bonds in the transition state for concave face attack compared to the more eclipsed transition state for convex face attack. nih.gov By analyzing Newman projections of the transition state structures obtained from calculations, researchers can quantify these torsional differences and explain the observed product ratios. nih.gov

While torsional effects can be dominant, electrostatic and steric interactions are also crucial in governing reaction stereoselectivity. nih.gov The distribution of electron density in the substrate and the approaching reagent, as well as simple steric hindrance, can significantly influence the energy of the transition state.

Computational models allow for the detailed analysis of transition state geometries. For example, in the osmylation of substituted cis-bicyclo[3.3.0]octenes, a directing effect from a lactone carbonyl group was proposed to explain the preference for attack from the more hindered face. rsc.org Conversely, in other derivatives, the expected attack from the less hindered exo-face is observed, suggesting that the conformation of the bicyclic skeleton is the primary determinant. rsc.org

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the electronic structure of molecules like this compound. atlantis-press.comresearchgate.net DFT methods, such as B3LYP, are often used to calculate a wide range of molecular properties, including optimized geometries, vibrational frequencies, and energies. nih.govresearchgate.net

DFT calculations have been successfully applied to study the vibrational circular dichroism (VCD) spectra of bicyclo[3.3.0]octane derivatives. researchgate.net By comparing the experimentally measured VCD spectrum with the spectra calculated for different stereoisomers, the absolute configuration of chiral derivatives can be unambiguously determined. researchgate.net

Furthermore, DFT is employed to investigate the electronic effects that influence reactivity. For example, DFT calculations can map out the electron density distribution and molecular orbitals, providing insight into the nucleophilic and electrophilic character of different parts of the molecule. These calculations have been used to understand the relative stabilities of various isomers within the C8 hydrocarbon family, confirming the high stability of the cis-bicyclo[3.3.0]octane (also known as octahydropentalene) framework.

Energy Landscape and Conformational Isomerism Modeling

The bicyclo[3.3.0]octane skeleton, while relatively rigid, possesses a degree of conformational flexibility. acs.org The two five-membered rings can adopt various envelope and twist conformations. Computational modeling is essential for exploring the potential energy surface and identifying the low-energy conformations of this compound.

Calculations can determine the relative energies of different conformers and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's dynamic behavior in solution. For example, computational studies have been used to compare the conformations of various bicyclo[3.3.0]octane skeletons in crystal structures with results from DFT calculations. researchgate.net

The inherent stability of the cis-fused bicyclo[3.3.0]octane system compared to its trans counterpart is a key feature of its energy landscape. thieme-connect.de Computational studies have quantified this difference, highlighting the significant strain associated with a trans-fusion of two five-membered rings. scispace.comresearchgate.net This high strain energy makes the synthesis of trans-fused bicyclo[3.3.0]octanes a significant challenge. researchgate.net The computed crystal energy landscapes often reveal several possible alternative arrangements that are close in energy, suggesting that multiple crystal forms might be accessible. acs.org

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₂O nih.gov
Molecular Weight 124.18 g/mol nih.gov
Exact Mass 124.088815002 Da nih.gov
IUPAC Name (3aR,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one nih.gov
InChIKey NZTVVUIIJPWANB-UHFFFAOYSA-N nih.gov

Table 2: Relative Energies of Bicyclo[3.3.0]octane Isomers

IsomerRelative Energy (kcal/mol)Method
cis-Bicyclo[3.3.0]octane 0.24HF/MP2/DFT
trans-Bicyclo[3.3.0]octane ~7-8 higher than cisMM2/MM3

Relative energies are compared to the most stable C8H14 isomer, bicyclo[3.2.1]octane. Data compiled from multiple computational studies. atlantis-press.comthieme-connect.de

Applications of Cis Bicyclo 3.3.0 Octan 2 One in Complex Molecule Synthesis

A Cornerstone in Natural Product Synthesis

The inherent structural rigidity and predictable reactivity of the cis-bicyclo[3.3.0]octane framework make it an ideal starting point for the stereocontrolled synthesis of a wide array of natural products. orgsyn.org Its fused five-membered rings provide a template upon which chemists can elaborate to construct more complex polycyclic systems.

Crafting Polyhydroxylated Iridoids: The Case of Specionin (B1250876)

Specionin, a potent insect antifeedant, is a polyhydroxylated iridoid whose complex, highly oxygenated structure presents a significant synthetic challenge. psu.edu The cis-bicyclo[3.3.0]octane skeleton has been a central feature in synthetic strategies targeting this molecule. Researchers have developed methods for the selective functionalization of each ring of cis-bicyclo[3.3.0]oct-7-en-2-ol, a close derivative of the title compound. psu.edursc.org

Key steps in these synthetic approaches involve the preparation of exo-7,8-cis-dihydroxy cis-bicyclo[3.3.0]octan-2-ol derivatives, which are then converted to the corresponding ketones. psu.edursc.org These ketones undergo further transformations, including Wittig-ene reaction sequences, to introduce the necessary functional groups for the eventual construction of the complete specionin skeleton. rsc.orgrsc.org The synthesis of (-)-Specionin has been successfully accomplished, showcasing the utility of the bicyclo[3.3.0]octane framework. acs.org

Navigating the Synthesis of Diterpenes like Chromodorolide A

The chromodorolides are a family of structurally unique diterpenes that feature a complex and densely functionalized polycyclic system. nih.gov Synthetic approaches toward these molecules, such as Chromodorolide A, have utilized cis-bicyclo[3.3.0]octene intermediates. escholarship.orgnih.gov A critical aspect of these syntheses is the stereoselectivity of dihydroxylation reactions on the bicyclic core. nih.gov Computational and experimental studies have revealed that torsional effects play a significant role in dictating the facial selectivity of these reactions, often leading to unexpected outcomes where the reaction occurs on the seemingly more sterically hindered concave face of the molecule. nih.gov These findings are crucial for the rational design of synthetic routes to the chromodorolides and other related natural products.

A Gateway to Prostacyclin Analogs

Prostacyclin (PGI2) is a potent but unstable vasodilator and inhibitor of platelet aggregation. Consequently, the synthesis of stable and biologically active analogs has been a major focus of medicinal chemistry. The cis-bicyclo[3.3.0]octane skeleton has proven to be an invaluable starting point for the creation of these analogs. For instance, carbacyclin, a stable carbocyclic analog of prostacyclin, was synthesized from cis-bicyclo[3.3.0]octane-3,7-dione. rsc.orgrsc.org

Furthermore, the 1,2-carbonyl transposition of cis-bicyclo[3.3.0]octan-2-one to its 3-one isomer has been a key strategy in an improved synthesis of dl-9(O)-methanoprostacyclin. oup.com Other prostacyclin analogs, such as dl-3-oxa-9(O)-methano-Δ6(9α)-prostaglandin I1, have also been synthesized utilizing the bicyclo[3.3.0]octane framework. jst.go.jp The conformational properties of these analogs, which are crucial for their biological activity, have been studied in detail using high-field 1H NMR spectroscopy. researchgate.net

Stereocontrolled Pathways to Other Complex Skeletons, Including Hirsutic Acid

The versatility of the cis-bicyclo[3.3.0]octane core extends to the synthesis of other complex natural products, such as the triquinane sesquiterpene, hirsutic acid. A key transformation in one synthetic route to dl-hirsutic acid is the 1,2-carbonyl transposition of this compound to the corresponding 3-one skeleton. oup.comoup.com The asymmetric total synthesis of (+)-hirsutic acid has also been achieved in a highly stereocontrolled manner, employing a novel method for preparing a chiral hydroxy-cis-bicyclo[3.3.0]octan-3-one derivative. jst.go.jpresearchgate.net These syntheses underscore the power of the bicyclo[3.3.0]octane template to control stereochemistry throughout a complex reaction sequence.

Building Blocks for Chemical Libraries: The cis-Bicyclo[3.3.0]octane Scaffold

The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of compounds for biological activity. The rigid and three-dimensional nature of the cis-bicyclo[3.3.0]octane scaffold makes it an attractive framework for the generation of such libraries. researchgate.netresearchgate.net Its constrained backbone allows for the precise spatial arrangement of substituents, leading to conformationally ordered molecules. researchgate.net

Protocols have been developed for the efficient and practical generation of chiral bicyclo[3.3.0]octane derivatives, which can serve as building blocks for these libraries. researchgate.net These methods often rely on diastereomeric resolution and selective deprotection steps to access enantiomerically pure compounds. The resulting scaffolds can then be further elaborated through various chemical transformations to create a diverse collection of molecules for biological screening. thieme-connect.com

Fueling Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse and complex small molecules to probe biological systems and identify new therapeutic leads. mdpi.com The this compound core is an excellent starting point for DOS strategies due to its potential for divergent synthetic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-bicyclo[3.3.0]octan-2-one, and how can its purity be validated experimentally?

  • Methodology : The compound is commonly synthesized via 1,2-carbonyl transposition from bicyclic precursors, such as cis-bicyclo[3.3.0]octan-3-one, using acid-catalyzed rearrangements or oxidative methods . For purity validation, combine gas chromatography (GC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, NMR signals at δ 1.1–5.4 ppm (CDC1₃) confirm structural integrity, while GC-MS quantifies impurities .

Q. How can researchers optimize the stereoselective functionalization of cis-bicyclo[3.3.0]octan-2-one for downstream applications?

  • Methodology : Use regioselective protecting group strategies. For instance, acetonide or tert-butyldimethylsilyl (TBS) protection of diol intermediates (e.g., 7,8-dihydroxy derivatives) enables selective oxidation or Wittig-ene reactions to introduce substituents while preserving the bicyclic core . Monitor stereochemical outcomes via ¹H NMR nuclear Overhauser effect (NOE) studies to distinguish exo vs. endo configurations .

Q. What spectroscopic techniques are critical for characterizing cis-bicyclo[3.3.0]octan-2-one derivatives?

  • Methodology : Prioritize ¹H and ¹³C NMR for backbone assignment and substituent identification. For example, methyl groups in 5-methyl derivatives resonate at δ 1.1 ppm (d, 3H), while carbonyl carbons appear at ~210 ppm in ¹³C NMR . Infrared (IR) spectroscopy confirms carbonyl stretches (~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) validates molecular formulas .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for cis-bicyclo[3.3.0]octan-2-one derivatives, such as inconsistent antimicrobial results?

  • Methodology : Apply systematic structure-activity relationship (SAR) studies. For example, modify the bicyclic core with hydroxyl or methyl groups and test against standardized microbial assays. Cross-reference with literature on analogous compounds (e.g., trioxaquines derived from bicyclic diones) to identify structural motifs influencing activity . Use statistical tools like ANOVA to assess significance of variable outcomes .

Q. What strategies enable the enantioselective synthesis of cis-bicyclo[3.3.0]octan-2-one derivatives for chiral drug development?

  • Methodology : Employ asymmetric catalysis, such as chiral Lewis acids or organocatalysts, during key steps like carbonyl transposition or cycloaddition. For example, Shibasaki’s work on (+)-thienamycin synthesis used enantioselective β-lactam formation, which can be adapted for bicyclic ketones . Validate enantiomeric excess (ee) via chiral HPLC or optical rotation comparisons .

Q. How can computational modeling enhance the design of cis-bicyclo[3.3.0]octan-2-one-based catalysts or ligands?

  • Methodology : Use density functional theory (DFT) to predict transition states for reactions involving the bicyclic scaffold, such as Diels-Alder cyclizations. Molecular docking studies can assess binding affinity to biological targets (e.g., enzymes in prostaglandin synthesis). Cross-validate predictions with experimental kinetics data .

Q. What experimental frameworks are recommended for analyzing the environmental stability or degradation pathways of cis-bicyclo[3.3.0]octan-2-one derivatives?

  • Methodology : Conduct accelerated stability studies under varying pH, temperature, and UV exposure. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products. For eco-toxicity assessments, follow OECD guidelines for aquatic testing, incorporating quantitative structure-toxicity relationship (QSTR) models .

Methodological Best Practices

  • Data Reproducibility : Document synthetic procedures in line with the Beilstein Journal’s guidelines, including detailed reaction conditions (solvents, catalysts, temperatures) and characterization data .
  • Literature Integration : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to formulate research questions and avoid redundancy .
  • Conflict Resolution : Address contradictory bioactivity or synthetic results by revisiting experimental parameters (e.g., purity of starting materials, reaction kinetics) and consulting multi-disciplinary literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.